2,2,2-trifluoroethyl N-tert-butylcarbamate
Description
2,2,2-Trifluoroethyl N-tert-butylcarbamate is a carbamate derivative featuring a trifluoroethyl group (–CH₂CF₃) and a tert-butyl (–C(CH₃)₃) substituent. Carbamates are widely used in medicinal and synthetic chemistry as protective groups for amines due to their stability under various reaction conditions . The trifluoroethyl group introduces significant electronic and steric effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound’s structural uniqueness lies in the synergistic interplay between the electron-withdrawing trifluoroethyl group and the bulky tert-butyl moiety, which may influence its reactivity, solubility, and applications in drug design or organic synthesis.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-tert-butylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,3)11-5(12)13-4-7(8,9)10/h4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWDNKBUZREYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-tert-butylcarbamate typically involves the reaction of tert-butyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-butyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-tert-butylcarbamate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of 2,2,2-trifluoroethyl N-tert-butylcarbamate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-tert-butylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be obtained.
Hydrolysis Products: The hydrolysis of 2,2,2-trifluoroethyl N-tert-butylcarbamate yields tert-butylamine and 2,2,2-trifluoroethanol.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Bioactive Compounds
One of the primary applications of 2,2,2-trifluoroethyl N-tert-butylcarbamate is as an intermediate in the synthesis of bioactive compounds. For instance, it plays a crucial role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The synthesis involves several steps including amination, reduction, esterification, and condensation reactions.
Case Study: Ceftolozane Synthesis
- Starting Material: 1-methyl-1H-pyrazol-5-amine
- Intermediate: Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
- Overall Yield: Approximately 59.5%
This synthesis showcases the compound's utility in developing critical pharmaceuticals that address antibiotic resistance.
Agrochemicals
Development of Pesticides
The unique lipophilic properties imparted by the trifluoromethyl group make 2,2,2-trifluoroethyl N-tert-butylcarbamate valuable in agrochemical formulations. Its incorporation into pesticide structures can enhance efficacy and stability.
Case Study: Pyridaben Analog Synthesis
Research has demonstrated the synthesis of an aryl-TFTB (trifluoroethyl tert-butyl) analog of pyridaben, a widely used pesticide. The incorporation of the trifluoromethyl group resulted in improved biological activity and reduced environmental persistence compared to traditional formulations .
Materials Science
Fluorinated Polymers and Coatings
The compound's fluorinated nature allows it to be utilized in developing advanced materials with unique properties such as enhanced chemical resistance and lower surface energy. These characteristics are particularly beneficial for coatings that require durability and non-stick properties.
Data Table: Properties Comparison
| Property | 2,2,2-Trifluoroethyl N-tert-butylcarbamate | Traditional Carbamates |
|---|---|---|
| Lipophilicity | High | Moderate |
| Chemical Stability | High | Variable |
| Biological Activity | Significant (as an antibiotic precursor) | Limited |
| Environmental Persistence | Reduced (due to metabolic pathways) | High |
Rotational Isomerism Studies
Recent studies have focused on understanding the rotational barriers associated with the CN bond in related carbamates using variable temperature NMR spectroscopy. This research aids in elucidating the conformational flexibility of fluorinated carbamates and their interactions with biological targets .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-tert-butylcarbamate involves the formation of stable carbamate derivatives with target molecules. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2,2,2-trifluoroethyl N-tert-butylcarbamate, we compare it with three related carbamates (Table 1):
*Calculated based on formula C₇H₁₂F₃NO₂.
Electronic and Steric Effects
- Fluorine Influence : The trifluoroethyl group in the target compound enhances electronegativity and lipophilicity compared to tert-butyl N-hydroxycarbamate and tert-butyl N,N-diallylcarbamate . This aligns with trends observed in fluorinated pharmaceuticals, where CF₃ groups improve metabolic stability and membrane permeability . In contrast, the aromatic fluorine in tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate primarily affects resonance and dipole interactions in binding pockets.
- Steric Hindrance: The tert-butyl group in all compounds provides steric protection for amine functionalities.
Reactivity and Stability
- Hydrolytic Stability : The electron-withdrawing CF₃ group in 2,2,2-trifluoroethyl N-tert-butylcarbamate may increase resistance to hydrolysis compared to tert-butyl N-hydroxycarbamate, which contains a labile hydroxylamine group prone to oxidation .
- Thermal Stability : Allyl groups in tert-butyl N,N-diallylcarbamate enable participation in thermal [3,3]-sigmatropic rearrangements, whereas the trifluoroethyl analog lacks such reactivity due to its saturated structure.
Pharmacological Potential
For example, the CF₃ group could mimic methyl or ethyl groups in bioactive molecules while offering improved resistance to cytochrome P450-mediated metabolism, a common advantage of fluorinated drugs .
Biological Activity
2,2,2-Trifluoroethyl N-tert-butylcarbamate (CAS Number: 140429-73-8) is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2,2,2-trifluoroethyl N-tert-butylcarbamate features a trifluoroethyl group attached to a carbamate moiety. This configuration is significant as it influences the compound's lipophilicity and metabolic stability. The presence of fluorine atoms typically enhances the compound's biological activity by modulating its interaction with biological targets.
The biological activity of 2,2,2-trifluoroethyl N-tert-butylcarbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamate group can interact with various enzymes, potentially inhibiting their function. This has implications for metabolic pathways involving neurotransmitters and other biomolecules.
- Receptor Modulation : The compound may exhibit affinity for specific receptors, altering signaling pathways that regulate cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study highlighted the compound's effectiveness against certain bacterial strains. It was observed that 2,2,2-trifluoroethyl N-tert-butylcarbamate inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Pharmacokinetics : Research on the pharmacokinetic properties of the compound indicated favorable absorption and distribution characteristics. The introduction of trifluoromethyl groups significantly altered the Log P values, enhancing solubility while maintaining bioavailability .
- Metabolic Stability : Investigations into the metabolism of 2,2,2-trifluoroethyl N-tert-butylcarbamate using fungal models such as Cunninghamella elegans demonstrated that the compound undergoes biotransformation without leading to persistent organofluorine compounds in biological systems .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄F₃N₁O₂ |
| Molecular Weight | 201.19 g/mol |
| Log P (octanol-water partition coefficient) | -0.5 (indicative of increased hydrophilicity) |
| Solubility in Water | 11 mg/mL |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Q & A
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-tert-butylcarbamate with high purity?
The synthesis of tert-butyl carbamate derivatives typically employs tert-butoxycarbonyl (Boc) protection strategies. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or carbamate-forming reactions using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . For the trifluoroethyl moiety, coupling reactions with trifluoroethanol derivatives may require activation via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) or Mitsunobu conditions to ensure regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve ≥95% purity .
Q. How should researchers handle stability issues of 2,2,2-trifluoroethyl N-tert-butylcarbamate under acidic or basic conditions?
Carbamates with Boc protection are generally stable under neutral and basic conditions but hydrolyze under strong acids (e.g., TFA, HCl in dioxane). For the trifluoroethyl group, stability testing in aqueous buffers (pH 1–13) at 25–60°C is critical. Data from analogous compounds suggest degradation occurs above pH 10 due to ester hydrolysis, necessitating storage at 2–8°C in inert atmospheres (argon) to prevent moisture absorption .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm Boc and trifluoroethyl groups via H NMR (δ 1.4 ppm for tert-butyl, δ 4.3–4.5 ppm for CFCHO) and F NMR (δ -70 to -75 ppm for CF) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~255–327 g/mol based on analogs) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated in tert-butyl carbamate crystal structure studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,2,2-trifluoroethyl N-tert-butylcarbamate in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the trifluoroethyl group. The strong electron-withdrawing nature of CF lowers the LUMO energy of the carbamate carbonyl, enhancing electrophilicity. Compare activation energies for reactions with amines or thiols under varying solvents (DMF vs. THF) to guide experimental design .
Q. What strategies resolve conflicting spectroscopic data for intermediates during synthesis?
- Dynamic NMR : Detect rotational barriers in carbamate groups (e.g., Boc rotation) causing signal splitting .
- 2D-COSY/HSQC : Assign overlapping proton signals in trifluoroethyl or aromatic regions .
- IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm) and CF vibrations (~1150–1250 cm) .
Q. How does the trifluoroethyl group influence pharmacokinetic properties in drug discovery applications?
The CF group enhances metabolic stability by resisting oxidative degradation. In vitro assays (e.g., microsomal stability tests) can compare half-life () of trifluoroethyl carbamates vs. non-fluorinated analogs. Molecular docking studies (e.g., AutoDock Vina) may predict enhanced binding to hydrophobic enzyme pockets .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., tert-butyl alcohol) .
- PPE : Nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential sensitization .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for Boc-protected intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
